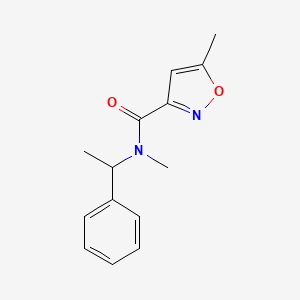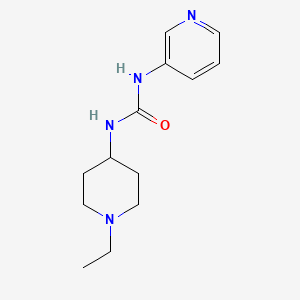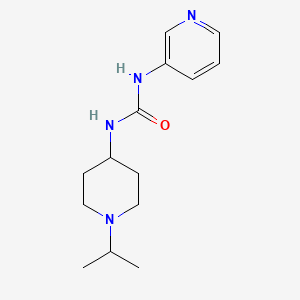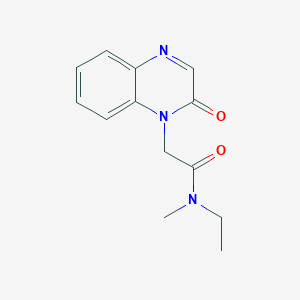
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to improve insulin sensitivity and reduce cognitive impairment in animal models of diabetes and Alzheimer's disease, respectively.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide in laboratory experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and proteins, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
Further research is needed to determine the safety and efficacy of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide in humans. Additionally, future research could focus on the development of more potent and selective derivatives of this compound for use in therapeutic applications. Other future directions could include the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Overall, 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide has significant potential for use in various scientific research studies and therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide involves the reaction of 2-amino-4-morpholinothiophenol with 4-methoxybenzoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using column chromatography.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-morpholin-4-ylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-16-8-6-15(7-9-16)21-23-18(14-28-21)20(25)22-17-4-2-3-5-19(17)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNKWARWVATSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)





![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)

![4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)
